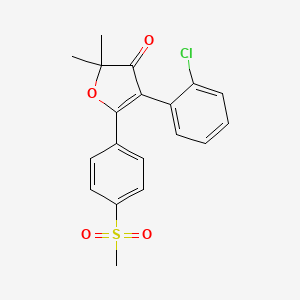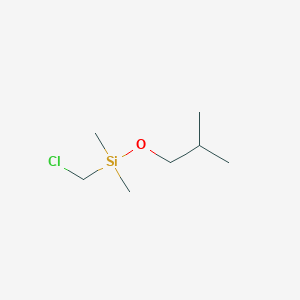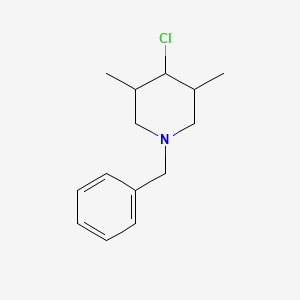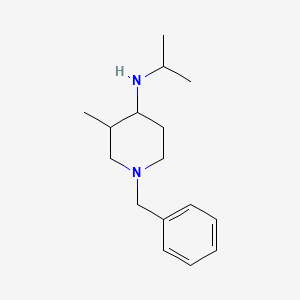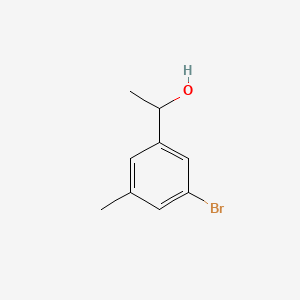
1-(3-Bromo-5-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated aromatic alcohol, characterized by a bromine atom and a methyl group attached to a benzene ring, along with an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromo-5-methylphenyl)ethanone.
Industrial Production Methods
Industrial production of 1-(3-Bromo-5-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Bromo-5-methylphenyl)ethanone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3-Bromo-5-methylphenyl)ethanone
Reduction: 1-(3-Bromo-5-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethan-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-4-methylphenyl)ethan-1-ol
- 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol
- 1-(3-Bromo-5-chlorophenyl)ethan-1-ol
Uniqueness
1-(3-Bromo-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-(3-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7,11H,1-2H3 |
Clé InChI |
HRCLEYGAWYFHPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
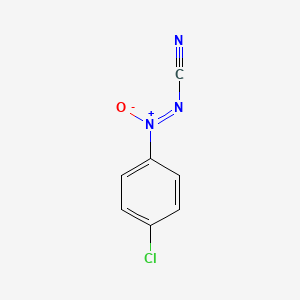


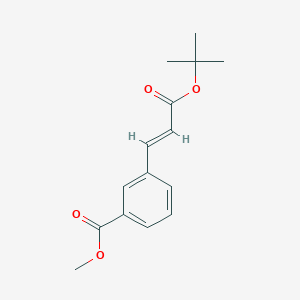
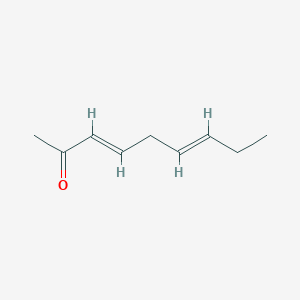
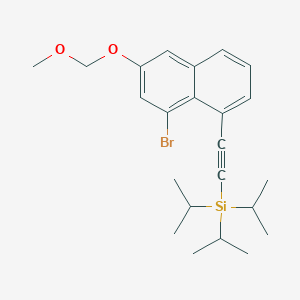
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
